molecular formula C17H23ClN2O3 B7985068 [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester

[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester

Cat. No.: B7985068
M. Wt: 338.8 g/mol
InChI Key: KKVIMCATPDQPDU-HNNXBMFYSA-N
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Description

[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester is a complex organic compound that features a piperidine ring, a chloroacetyl group, and a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.

    Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via an acylation reaction using chloroacetyl chloride in the presence of a base such as triethylamine.

    Formation of the Carbamic Acid Ester: The final step involves the reaction of the intermediate with benzyl chloroformate to form the carbamic acid ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.

    Industrial Applications: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic processes or neurotransmitter levels.

Comparison with Similar Compounds

[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester can be compared with other similar compounds, such as:

    [(S)-1-(2-Bromo-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.

    [(S)-1-(2-Fluoro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester: Contains a fluoroacetyl group, which may impart different reactivity and biological activity.

    [(S)-1-(2-Methyl-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester: Features a methylacetyl group, potentially altering its pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

benzyl N-[(3S)-1-(2-chloroacetyl)piperidin-3-yl]-N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3/c1-2-20(15-9-6-10-19(12-15)16(21)11-18)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVIMCATPDQPDU-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1CCCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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